N4-(3-AMINOPHENYL)-N2,N2-DIPHENYL-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZINE-2,4-DIAMINE
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Overview
Description
N4-(3-AMINOPHENYL)-N2,N2-DIPHENYL-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound that features a triazine ring substituted with aminoaniline, piperidine, and diphenylamine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(3-AMINOPHENYL)-N2,N2-DIPHENYL-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multi-step organic reactions. One common method includes the nucleophilic substitution of a triazine derivative with an aminoaniline and piperidine under controlled conditions. The reaction is often carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, are increasingly being adopted to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N4-(3-AMINOPHENYL)-N2,N2-DIPHENYL-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZINE-2,4-DIAMINE can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to amino groups.
Substitution: The triazine ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino groups can yield nitro derivatives, while substitution reactions can introduce various functional groups onto the triazine ring.
Scientific Research Applications
N4-(3-AMINOPHENYL)-N2,N2-DIPHENYL-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZINE-2,4-DIAMINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for drug discovery.
Industry: The compound can be used in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which N4-(3-AMINOPHENYL)-N2,N2-DIPHENYL-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZINE-2,4-DIAMINE exerts its effects involves its interaction with specific molecular targets. The triazine ring can interact with enzymes or receptors, inhibiting their activity. The aminoaniline and piperidine groups can enhance the binding affinity and specificity of the compound for its targets.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-aminoanilino)-1-(2-phenylethyl)-4-piperidinecarbonitrile
- N-(piperidine-4-yl) benzamide
- Piperine
Uniqueness
N4-(3-AMINOPHENYL)-N2,N2-DIPHENYL-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZINE-2,4-DIAMINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the triazine ring, in particular, allows for versatile chemical modifications and interactions with various molecular targets, making it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C26H27N7 |
---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
2-N-(3-aminophenyl)-4-N,4-N-diphenyl-6-piperidin-1-yl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C26H27N7/c27-20-11-10-12-21(19-20)28-24-29-25(32-17-8-3-9-18-32)31-26(30-24)33(22-13-4-1-5-14-22)23-15-6-2-7-16-23/h1-2,4-7,10-16,19H,3,8-9,17-18,27H2,(H,28,29,30,31) |
InChI Key |
XQVPMQPAYNYUKO-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)N(C3=CC=CC=C3)C4=CC=CC=C4)NC5=CC=CC(=C5)N |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)NC3=CC=CC(=C3)N)N(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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